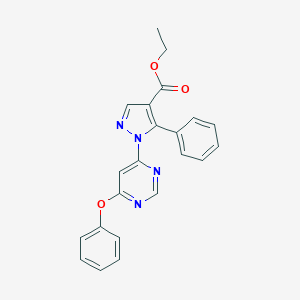![molecular formula C17H13FN4OS B287259 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287259.png)
2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether, also known as FBTMT, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In inflammation, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the JNK pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the production of inflammatory cytokines. In neurological disorder research, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to prevent oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments include its potential therapeutic applications in various fields of scientific research, its ability to inhibit various cellular pathways, and its ability to induce apoptosis and cell cycle arrest in cancer cells. The limitations of using 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
For 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether research include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. Additionally, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether could be studied for its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and infectious diseases.
Synthesemethoden
2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. The second step involves the reaction of 4-fluorobenzyl azide with 1,2,4-thiadiazole-3-thiol to form 4-fluorobenzyl-[1,2,4]thiadiazole-3-thiol. The final step involves the reaction of 4-fluorobenzyl-[1,2,4]thiadiazole-3-thiol with 2-bromo-1-(4-methoxyphenyl)ethanone to form 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been shown to have neuroprotective effects by preventing oxidative stress and reducing inflammation.
Eigenschaften
Produktname |
2-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether |
|---|---|
Molekularformel |
C17H13FN4OS |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-23-14-5-3-2-4-13(14)16-21-22-15(19-20-17(22)24-16)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
IZIQTXOJWISSRV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287192.png)
![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287194.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287198.png)